molecular formula C13H19NO4 B8222697 Benzyl (2,2-dimethoxyethyl)(methyl)carbamate CAS No. 1355573-66-8

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate

Cat. No.: B8222697
CAS No.: 1355573-66-8
M. Wt: 253.29 g/mol
InChI Key: HEBMMQSGJYUMAK-UHFFFAOYSA-N
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Description

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate is an organic compound with the molecular formula C13H19NO4 It is a derivative of carbamic acid and features a benzyl group, a 2,2-dimethoxyethyl group, and a methyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,2-dimethoxyethyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Benzyl chloroformate+2,2-dimethoxyethylamineBenzyl (2,2-dimethoxyethyl)(methyl)carbamate+HCl\text{Benzyl chloroformate} + \text{2,2-dimethoxyethylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+2,2-dimethoxyethylamine→Benzyl (2,2-dimethoxyethyl)(methyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or dimethoxyethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methylcarbamate, while reduction may produce N-methyl-2,2-dimethoxyethylamine.

Scientific Research Applications

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2,2-dimethoxyethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2,2-dimethoxyethyl)carbamate: Lacks the methyl group present in Benzyl (2,2-dimethoxyethyl)(methyl)carbamate.

    N-Cbz-N-methyl-2,2-dimethoxyethanamine: A related compound with a similar structure but different functional groups.

    Carbamic acid, N-(2,2-dimethoxyethyl)-N-methyl-, phenylmethyl ester: Another structurally related compound with variations in the ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

benzyl N-(2,2-dimethoxyethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-14(9-12(16-2)17-3)13(15)18-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMMQSGJYUMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355573-66-8
Record name (2,2-dimethoxyethyl)methylcarbamic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

K2CO3 (13.8 g, 100 mmol, 1.76 eq.) and H2O (46 mL) were mixed to form a homogeneous solution. The solution was cooled to 20° C. N-methylaminoacetaldehyde dimethylacetal (12.8 mL, 100 mmol, 1.8 eq) and MeTHF (50 mL) were added. The resulting mixture was cooled to 2° C. Benzyl chloroformate (8.1 mL, 56.7 mmol, 1.0 eq.) was added by syringe over 10 minutes (addition was exothermic). The mixture was maintained at room temperature until completion of the reaction. The layers were separated and the organic layer was washed with 1N HCl (50 mL) and used directly in the next step.
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

K2CO3 (8.4 kg, 60 mol, 1.8 eq.) and H2O (49.3 kg, 2.6 volumes) were placed in the reaction vessel and stirred. N-methylaminoacetaldehyde dimethylacetal (6.5 kg, 54 mol, 1.6 eq) and MeTHF (20.2 kg, 2.9 volumes) were added. The resulting mixture was cooled to 5° C. Benzyl chloroformate (6.8 kg, 37.6 mol, 1.1 eq.) was added over a period of about 30 minutes, while maintaining the temperature below 10° C. The feed line was rinsed with MeTHF (4.3 kg). The mixture was then maintained at 5° C. and stirred for 1 hour. The layers were separated and the organic layer was washed with 1N HCl (14.3 kg, 11.7 mol, 1.4 volumes) and used directly in the next step.
Name
Quantity
8.4 kg
Type
reactant
Reaction Step One
Quantity
6.5 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.2 kg
Type
reactant
Reaction Step Two
Quantity
6.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
14.3 kg
Type
reactant
Reaction Step Four
Name
Quantity
49.3 kg
Type
solvent
Reaction Step Five

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